(-)-N-nornuciferine

Description

Context and Significance in Natural Product Research

(-)-N-nornuciferine is a naturally occurring aporphine-type benzylisoquinoline alkaloid. semanticscholar.orgphytopurify.com It is recognized as one of the principal bioactive constituents isolated from the leaves of the sacred lotus (B1177795), Nelumbo nucifera. semanticscholar.orgfrontiersin.orgtaylorandfrancis.com This plant has a long history of use in traditional medicine and as a dietary staple, particularly in Asia. frontiersin.orgtaylorandfrancis.com

Overview of Research Domains and Analytical Approaches

Academic investigation into this compound spans several key domains, primarily focusing on its pharmacological properties, biosynthesis, and pharmacokinetics.

Research Domains:

Pharmacology: A significant area of research has been the interaction of this compound with metabolic enzymes. Studies have demonstrated that it is a potent and competitive inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. medchemexpress.comglpbio.comtargetmol.comresearchgate.net In contrast, it shows weak to no inhibitory effect on other P450 isoenzymes such as CYP2C19, CYP3A4, CYP2E1, and CYP2C9. medchemexpress.comglpbio.comtargetmol.com This selectivity makes it a subject of interest for studying drug-herb interactions. taylorandfrancis.com

Biosynthesis: Researchers are actively working to understand how Nelumbo nucifera produces its unique array of alkaloids. Studies focus on identifying the genes and enzymes, such as CYP80G, involved in the conversion of precursor molecules into aporphine (B1220529) alkaloids like this compound. nih.govnih.gov The process is believed to involve enzymatic reactions like dehydroxylation and demethylation from precursors such as (S)-N-methylcoclaurine or (S)-reticuline. ntu.ac.uk

Pharmacokinetics: Investigations have explored the absorption, distribution, metabolism, and excretion of this compound. Studies in rat models show that the compound is rapidly absorbed and can penetrate the blood-brain barrier, suggesting potential for neuro-pharmacological activity. frontiersin.orgnih.govnih.gov These pharmacokinetic studies are crucial for understanding the compound's behavior in a biological system. frontiersin.orgnih.govresearchgate.net

Analytical Approaches: The isolation, identification, and quantification of this compound from plant extracts and biological samples are accomplished using a variety of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods for separation. nih.govfrontiersin.orgresearchgate.net These are often coupled with various detection methods for precise analysis.

Table 1: Analytical Methods in this compound Research

| Analytical Technique | Detector/Method | Application | References |

| High-Performance Liquid Chromatography (HPLC) | Photodiode Array (DAD) / Electrospray Ionization Mass Spectrometry (ESI-MS) | Simultaneous analysis of nornuciferine (B1219462) and other alkaloids in Nelumbo nucifera leaves. | researchgate.net |

| Ultra-Performance Liquid Chromatography (UPLC) | Photodiode Array (PDA) | Simultaneous determination in rat plasma and brain microdialysate for pharmacokinetic studies. | frontiersin.orgnih.govfrontiersin.org |

| Non-Aqueous Capillary Electrophoresis (NACE) | Mass Spectrometry (MS) | Determination of major alkaloids, including (-)-nornuciferine, in lotus leaves. | nih.gov |

Table 2: In Vitro Inhibitory Activity of this compound on CYP2D6

| Parameter | Value | Description | References |

| IC₅₀ | 3.76 μM | The concentration of this compound that causes 50% inhibition of CYP2D6 enzyme activity. | medchemexpress.comglpbio.comtargetmol.commedchemexpress.comambeed.cn |

| Kᵢ | 2.34 μM | The inhibition constant, indicating the binding affinity of this compound to the CYP2D6 enzyme. | medchemexpress.comglpbio.comtargetmol.com |

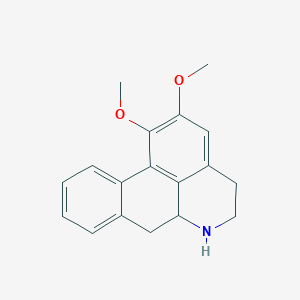

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKAHDMMPBQDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Sources of N Nornuciferine

Primary Botanical Sources

The principal source of (-)-N-nornuciferine is the sacred lotus (B1177795), Nelumbo nucifera. medchemexpress.combiocompare.comneist.res.in

Nelumbo nucifera (Lotus)

Nelumbo nucifera, commonly known as the sacred lotus, is a perennial aquatic plant found throughout the world, particularly in Asia. taylorandfrancis.com The leaves of the lotus are a well-known source of various alkaloids, with this compound being one of the major phytochemicals present. medchemexpress.comtaylorandfrancis.comfrontiersin.orgresearchgate.net It is considered one of the main bioactive compounds in the plant. frontiersin.orgresearchgate.net Studies have confirmed the presence of this compound alongside other alkaloids like nuciferine (B1677029) and O-nornuciferine in lotus leaves. taylorandfrancis.comfrontiersin.org Research has also identified its presence in Nelumbium speciosum, a synonym for Nelumbo nucifera. neist.res.in

Other Reported Plant Genera and Families

Beyond the well-documented presence in Nelumbo nucifera, this compound and its related compound, N-nornuciferine, have been reported in a diverse range of other plant families and genera. These include:

Annonaceae: This family, known for its aromatic plants, has been found to contain N-nornuciferine. ontosight.aiphytopurify.com Specific genera within this family where the compound has been identified include Guatteria hispida and Trivalvaria macrophylla. nih.gov

Magnoliaceae: The genus Magnolia, specifically Magnolia officinalis, has been reported to contain N-nornuciferine. phytopurify.comnih.gov

Lauraceae: Neolitsea konishii is another plant species where N-nornuciferine has been found. nih.gov

Menispermaceae: This family is also listed as a source of N-nornuciferine. phytopurify.com

Monimiaceae: Plants within this family have been identified as containing N-nornuciferine. phytopurify.com

Nymphaeaceae: The water lily family, to which the lotus once belonged, is a known source of aporphine (B1220529) alkaloids. medchemexpress.combiocompare.comnih.govfrontiersin.org

Piperaceae: The fruits of Piper nigrum (black pepper) have been reported as a source of N-nornuciferine. chemfaces.com

Rhamnaceae: The genus Colubrina, specifically Colubrina faralaotra, is a reported source of N-nornuciferine. phytopurify.com

Aporphine alkaloids in general are found in a wide array of plant families, including but not limited to Aristolochiaceae, Berberidaceae, Papaveraceae, and Ranunculaceae. nih.gov

Distribution and Accumulation within Plant Organs

Research into the distribution of this compound indicates that its concentration can vary significantly between different organs of the source plant.

In Nelumbo nucifera, the leaves are consistently highlighted as the primary location for this alkaloid. medchemexpress.combiocompare.comfrontiersin.orgresearchgate.netnih.gov Studies analyzing the chemical composition of lotus leaves have repeatedly identified this compound as a major alkaloidal constituent. taylorandfrancis.comfrontiersin.orgnih.gov One study on various Vietnamese lotus leaf samples found that the total alkaloid content ranged from 0.72% to 1.41%, with (-)-nuciferine, (-)-armepavine, and (+)-isoliensinine being the most dominant, implying the presence of this compound within this fraction. nih.gov

While the leaves are the most cited source, other parts of the lotus plant, such as the rhizomes, flowers, and seeds, are also used in traditional medicine, suggesting they may contain a similar spectrum of alkaloids, though possibly at different concentrations. taylorandfrancis.combanglajol.info Furthermore, research on Nelumbo lutea (American lotus) reported the presence of this compound in the leaves and stems. taylorandfrancis.com

In other plant species, the specific distribution is less detailed in the available literature. For instance, in Piper nigrum, N-nornuciferine has been isolated from the fruits. chemfaces.com

The following table summarizes the botanical sources and the plant parts where this compound and its related compound have been identified.

| Botanical Name | Family | Plant Part | Compound |

| Nelumbo nucifera | Nelumbonaceae | Leaves | This compound, N-nornuciferine |

| Nelumbo lutea | Nelumbonaceae | Leaves, Stems | This compound |

| Guatteria hispida | Annonaceae | Not Specified | This compound |

| Trivalvaria macrophylla | Annonaceae | Not Specified | This compound |

| Magnolia officinalis | Magnoliaceae | Not Specified | N-nornuciferine |

| Neolitsea konishii | Lauraceae | Not Specified | N-nornuciferine |

| Piper nigrum | Piperaceae | Fruits | N-nornuciferine |

| Colubrina faralaotra | Rhamnaceae | Not Specified | N-nornuciferine |

Biosynthetic Pathways and Regulation of N Nornuciferine

General Benzylisoquinoline Alkaloid (BIA) Biosynthesis Framework

The journey to synthesizing (-)-N-nornuciferine begins with the general Benzylisoquinoline Alkaloid (BIA) pathway, a metabolic route responsible for producing approximately 2,500 diverse structures in various plant families. pnas.orgoup.com This foundational pathway originates from the amino acid L-tyrosine. frontiersin.org Through a series of enzymatic reactions, L-tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.net

The first committed step in BIA biosynthesis is the stereoselective condensation of dopamine and 4-HPAA. researchgate.netbbk.ac.uk This reaction, catalyzed by Norcoclaurine Synthase (NCS), forms the central precursor (S)-norcoclaurine, which constitutes the fundamental scaffold for the vast majority of BIAs. researchgate.netresearchgate.net From (S)-norcoclaurine, a series of modifications, including O-methylations, N-methylations, and hydroxylations, are catalyzed by a suite of enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. frontiersin.org These modifications lead to the critical branch-point intermediate (S)-reticuline, from which numerous BIA subclasses, including the aporphines, diverge. pnas.orgfrontiersin.org In some species like lotus (B1177795), however, pathways may utilize (S)-N-methylcoclaurine as a key branch point, bypassing (S)-reticuline for the synthesis of certain aporphine (B1220529) and bisbenzylisoquinoline alkaloids. frontiersin.orgresearchgate.netresearchgate.net

Enzymatic Steps and Key Enzymes in Aporphine Alkaloid Biosynthesis

The formation of the characteristic aporphine core of this compound from the basic BIA framework requires a specific set of enzymes that catalyze key structural transformations.

Norcoclaurine Synthase (NCS) Activity

Norcoclaurine Synthase (NCS) is the gatekeeper enzyme for BIA metabolism, catalyzing the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine. bbk.ac.ukacs.org This reaction is the first irreversible step committed to the BIA pathway. researchgate.net Research has identified and characterized NCS from several plant species, including Thalictrum flavum and Papaver somniferum. acs.orgcabidigitallibrary.org In the context of Nelumbo nucifera (lotus), five isoforms of NCS (NnNCS) have been isolated from the plant's genome. nih.gov These isoforms share conserved regions with NCS from other species and their presence is linked to the total alkaloid content in lotus tissues. nih.gov While NCS typically produces the (S)-enantiomer, the presence of (R)-configured aporphine alkaloids in lotus suggests the existence of either diastereoselective enzymes downstream or distinct NCS orthologs that can produce the (R)-norcoclaurine isomer. semanticscholar.orgmaxapress.com

Coclaurine (B195748) N-Methyltransferase (CNMT) and Other Methyltransferases (e.g., 6OMT, 7OMT)

Following the initial condensation, the norcoclaurine scaffold undergoes a series of methylation reactions critical for its diversification. Methyltransferases, which use S-adenosyl-L-methionine as a methyl donor, play a pivotal role in this process. frontiersin.org

Key methyltransferases in the pathway include:

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the O-methylation of (S)-norcoclaurine at the 6-hydroxyl group to yield (S)-coclaurine. nih.gov

Coclaurine N-methyltransferase (CNMT): This enzyme is responsible for the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. pnas.orgnih.gov Studies on wounded lotus leaves have shown that the expression of CNMT is co-regulated with other key enzymes, suggesting it is a crucial factor in nuciferine (B1677029) and N-nornuciferine accumulation. nih.govacs.org

3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): This enzyme is involved in the methylation of the 4'-hydroxyl group, leading towards the formation of (S)-reticuline in many plants. frontiersin.org

7-O-methyltransferase (7OMT): This enzyme is proposed to be involved in later steps of nuciferine synthesis. nih.gov

In Nelumbo nucifera, research suggests that N-methylation may precede O-methylation in certain steps. nih.gov A novel O-methyltransferase, NnOMT6, has been identified in lotus that can catalyze the methylation of various BIA skeletons, including aporphines. oup.com The coordinated action of these enzymes channels intermediates toward the specific aporphine branch of the BIA pathway. nih.gov

Table 1: Key Methyltransferases in Aporphine Alkaloid Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylation at the C6 position | (S)-Norcoclaurine | (S)-Coclaurine |

| Coclaurine N-methyltransferase | CNMT | N-methylation of the secondary amine | (S)-Coclaurine, Corytuberine (B190840) | (S)-N-methylcoclaurine, Magnoflorine |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | O-methylation at the C4' position | (S)-3′-hydroxy-N-methylcoclaurine | (S)-Reticuline |

| Nelumbo nucifera O-methyltransferase 6 | NnOMT6 | O-methylation of various BIA skeletons | (S)-Norcoclaurine, (S)-Coclaurine, Asimilobine | Methylated BIA derivatives |

| Nelumbo nucifera N-methyltransferase | NnNMT | N-methylation of the secondary amine on the aporphine ring | This compound | (+)-Nuciferine |

Cytochrome P450 Monooxygenases (e.g., CYP80G2)

The defining structural feature of aporphine alkaloids—the tetracyclic ring system—is formed through an intramolecular C-C phenol (B47542) coupling reaction catalyzed by a specific type of cytochrome P450 monooxygenase. oup.comnih.gov The key enzyme identified in this process is CYP80G2, also known as corytuberine synthase. pnas.orgacs.org

In well-studied pathways, CYP80G2 catalyzes the conversion of (S)-reticuline into (S)-corytuberine, forming the aporphine backbone. nih.govacs.org While the precise pathway in lotus is still under investigation, studies strongly suggest that a putative CYP80G2 analog is responsible for creating the aporphine skeleton. nih.govmdpi.com Analysis of wounded lotus leaves revealed that the expression of a putative CYP80G2 gene increased significantly in correlation with the accumulation of nuciferine and N-nornuciferine. nih.gov This suggests that the C-C bond formation is a critical, regulated step. It is proposed that this enzyme acts on an N-methylcoclaurine-derived intermediate to form the core structure that is then further modified to yield this compound. researchgate.netnih.gov

Specific N-Methyltransferase (NnNMT) in Nuciferine Synthesis from N-Nornuciferine

While this compound is a significant alkaloid in lotus, it also serves as the direct precursor to nuciferine. The conversion of this compound to (+)-nuciferine is accomplished through a single N-methylation step. Recent research has successfully identified and characterized the specific enzyme responsible for this reaction in Nelumbo nucifera. acs.orgnih.gov

This enzyme, named NnNMT, is a novel N-methyltransferase that demonstrates high specificity, catalyzing only the synthesis of nuciferine from N-nornuciferine. acs.orgnih.gov The expression levels of the NnNMT gene were found to correlate strongly with the accumulation patterns of these alkaloids across different lotus varieties and tissues, confirming its role in nuciferine biosynthesis. acs.org Protein engineering studies have further identified key amino acid residues crucial for NnNMT's catalytic activity, enhancing the understanding of aporphine alkaloid biosynthesis at a molecular level. nih.gov

Genetic Regulation and Transcriptional Control of Biosynthesis

The production of this compound and other BIAs is not constitutive but is tightly regulated at the genetic level, often in response to external stimuli such as mechanical wounding or pathogen attack. nih.govmdpi.com This regulation is primarily managed by transcription factors (TFs) that bind to specific sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. frontiersin.orgfrontiersin.org

Several families of transcription factors have been implicated in the regulation of BIA pathways:

WRKY Transcription Factors: This is a prominent family of TFs involved in plant stress responses and secondary metabolism. In lotus, the expression of a specific WRKY TF, NNU_24385, was shown to be significantly upregulated in wounded leaves, mirroring the accumulation of nuciferine and N-nornuciferine. nih.gov This suggests it acts as a key regulator, potentially coordinating the expression of multiple biosynthetic genes like CYP80G2 and CNMT. nih.gov In other plants, WRKY TFs like CjWRKY1 have been shown to regulate BIA biosynthesis. frontiersin.orgfrontiersin.org

APETALA2/Ethylene Responsive Factor (AP2/ERF): Members of this family are also known to regulate alkaloid biosynthesis in various plants. mdpi.com

MYB Transcription Factors: While more commonly associated with other alkaloid pathways, MYB proteins have also been identified as potential regulators in BIA synthesis. frontiersin.org

The coordinated expression of these regulatory proteins and the structural enzyme genes forms a complex network that allows the plant to control the metabolic flux towards the synthesis of specific alkaloids like this compound in response to developmental cues and environmental challenges. cabidigitallibrary.orgnih.gov

Table 2: Transcription Factors Regulating BIA Biosynthesis

| Transcription Factor Family | Specific Factor Example | Plant Species | Implicated Role |

| WRKY | NNU_24385 | Nelumbo nucifera | Coregulation of CYP80G2 and CNMT for nuciferine/N-nornuciferine production. nih.gov |

| WRKY | CjWRKY1 | Coptis japonica | Coordinate regulation of berberine (B55584) biosynthetic genes. frontiersin.orgfrontiersin.org |

| AP2/ERF | PsAP2 | Papaver somniferum | Regulation of BIA pathway genes. mdpi.com |

Gene Expression Profiling and Analysis

Digital Gene Expression (DGE) analysis and transcriptome profiling of Nelumbo nucifera have been instrumental in identifying genes whose expression patterns correlate with aporphine alkaloid accumulation. frontiersin.orgnih.govresearchgate.net These studies compare tissues with different alkaloid contents (e.g., leaves vs. plumules) or tissues at various developmental stages to pinpoint candidate genes. frontiersin.orgnih.govfrontiersin.org

Research has focused on several key enzyme-encoding genes in the BIA pathway. nih.gov Studies investigating mechanically wounded lotus leaves found that the expression of genes such as a putative CYP80G2 and coclaurine N-methyltransferase (CNMT) increased in conjunction with a significant rise in N-nornuciferine and nuciferine levels. acs.orgmendeley.com This suggests these genes play a crucial role in the biosynthesis of the aporphine core structure. acs.org The expression of norcoclaurine synthase (NCS) and 6-O-methyltransferase (6OMT) also appears to be involved. acs.orgnih.gov

Weighted gene co-expression network analysis (WGCNA) has further helped to predict genes involved in the later, less understood steps of aporphine alkaloid biosynthesis by identifying network modules associated with alkaloid content changes. frontiersin.orgnih.govfrontiersin.org These analyses have highlighted candidate genes encoding methyltransferases, oxidoreductases, and cytochrome P450s (CYP450s) as likely participants in the final modifications leading to this compound and related compounds. researchgate.netfrontiersin.org

| Gene | Putative Enzyme Function | Observed Expression Pattern | Reference |

|---|---|---|---|

| NCS (Norcoclaurine Synthase) | Catalyzes the first committed step in BIA biosynthesis, the condensation of dopamine and 4-hydroxyphenylacetaldehyde. | Expression correlates with total BIA content; induced by mechanical wounding. | acs.orgnih.govfrontiersin.org |

| CNMT (Coclaurine N-methyltransferase) | Performs N-methylation of the BIA backbone. | Expression is coregulated with CYP80G2 and alkaloid accumulation after wounding. Considered a potential key gene for nuciferine production. | acs.orgnih.govmendeley.com |

| 6OMT (Norcoclaurine 6-O-methyltransferase) | Performs O-methylation of the BIA backbone. | Expression is induced by mechanical wounding. | acs.orgnih.gov |

| CYP80G2 (Corytuberine Synthase) | A cytochrome P450 enzyme that catalyzes the C-C phenol coupling reaction to form the aporphine core. | Expression is highly sensitive to and rapidly induced by mechanical wounding, preceding the accumulation of nuciferine and N-nornuciferine. | acs.orgnih.govmendeley.com |

| NnNMT (N-nornuciferine N-methyltransferase) | Catalyzes the final N-methylation step to convert N-nornuciferine to nuciferine. | Expression profile aligns with BIA accumulation patterns across different lotus varieties and tissues. | acs.orgnih.gov |

Role of Transcription Factors (e.g., WRKY TFs)

The regulation of the BIA biosynthetic genes is controlled by various transcription factors (TFs), with the WRKY family playing a prominent role. acs.orgmdpi.comfrontiersin.org In plants, WRKY TFs are a large family of regulatory proteins that modulate responses to stress, development, and secondary metabolism. mdpi.comx-mol.net

In Nelumbo nucifera, several WRKY TFs have been identified as positive regulators of BIA synthesis. frontiersin.org The expression of NnWRKY70a and NnWRKY70b is induced by the plant hormone jasmonic acid (JA), and their expression levels are highly correlated with BIA concentrations. frontiersin.org Dual-luciferase assays have shown that these TFs can activate the promoters of structural BIA genes, including NnTYDC (tyrosine decarboxylase), NnCYP80G, and Nn7OMT. frontiersin.org Transient overexpression of NnWRKY70a and NnWRKY70b in lotus petals led to a significant increase in BIA concentrations. frontiersin.org

Other studies have implicated NnWRKY40a and NnWRKY40b as JA-responsive TFs that promote BIA biosynthesis by activating biosynthetic genes. mdpi.comx-mol.net Furthermore, analysis of wounded lotus leaves revealed that the expression of a specific WRKY TF (NNU_24385) was strongly correlated with the increased accumulation of N-nornuciferine and nuciferine, suggesting it is a key regulator in the wound-induced response. acs.orgnih.govmendeley.com This coordinated upregulation of WRKY TFs and biosynthetic genes provides strong evidence for their regulatory role in the production of aporphine alkaloids. acs.orgnih.gov

| Transcription Factor | Family/Group | Inducing Signal | Function/Target Genes | Reference |

|---|---|---|---|---|

| NnWRKY70a | Group III WRKY | Jasmonic Acid (JA) | Positively regulates BIA biosynthesis. Transactivates the NnTYDC promoter. | frontiersin.org |

| NnWRKY70b | Group III WRKY | Jasmonic Acid (JA) | Strong positive regulator of BIA biosynthesis. Activates promoters of NnTYDC, NnCYP80G, and Nn7OMT. | frontiersin.org |

| NnWRKY40a / NnWRKY40b | Group IIa WRKY | Jasmonic Acid (JA) | Promote BIA biosynthesis through activation of biosynthetic genes. | mdpi.comx-mol.net |

| NNU_24385 | WRKY | Mechanical Wounding | Expression is coregulated with CYP80G2 and CNMT; correlates with the highest accumulation of nuciferine and N-nornuciferine. | acs.orgnih.govmendeley.com |

Proposed Biosynthetic Routes and Intermediate Compounds

The biosynthesis of this compound is a multi-step enzymatic process starting from the amino acid L-tyrosine. maxapress.com The general BIA pathway begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. frontiersin.orgmaxapress.com These two precursors are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the pathway. frontiersin.orgacs.orgacs.org

From (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the crucial branch-point intermediate (S)-reticuline. maxapress.comacs.orgacs.org The conversion of (S)-reticuline to the aporphine scaffold is a key step, catalyzed by a cytochrome P450 enzyme of the CYP80G subfamily. nih.govacs.org Specifically, CYP80G2 (corytuberine synthase) is proposed to catalyze an intramolecular C-C phenol coupling reaction to form (S)-corytuberine, which possesses the characteristic aporphine core. acs.orgnih.govacs.org

However, an alternative route has been proposed specifically for Nelumbo nucifera, which is notable for producing (R)-configured alkaloids. nih.gov This route may proceed from (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine, which is then converted to pronuciferine (B1678250), the presumed precursor to nuciferine. nih.gov

Following the formation of the aporphine core, subsequent modification steps, including demethylation and dehydroxylation, are required to yield this compound. frontiersin.org One study suggests that in response to wounding, the pathway to nuciferine may prioritize C-C coupling by CYP80G2 and N-methylation by CNMT before O-methylation occurs. acs.orgnih.gov The final step in the formation of the related compound nuciferine is the N-methylation of this compound, a reaction recently shown to be catalyzed by a specific N-methyltransferase, NnNMT. acs.orgnih.gov

| Precursor | Enzyme/Enzyme Class | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | Pictet-Spengler condensation | nih.govfrontiersin.org |

| (S)-Norcoclaurine | 6-O-methyltransferase (6OMT) | (S)-Coclaurine | O-methylation | nih.gov |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine | N-methylation | nih.gov |

| (S)-N-Methylcoclaurine | N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B) | (S)-3'-Hydroxy-N-methylcoclaurine | Hydroxylation | maxapress.com |

| (S)-3'-Hydroxy-N-methylcoclaurine | 4'-O-methyltransferase (4'OMT) | (S)-Reticuline | O-methylation | maxapress.com |

| (S)-Reticuline | Corytuberine Synthase (CYP80G2) | (S)-Corytuberine | Intramolecular C-C phenol coupling | acs.orgnih.govacs.org |

| Aporphine Intermediate | (Putative) Demethylases/Reductases | This compound | Demethylation/Further modifications | frontiersin.org |

| This compound | N-nornuciferine N-methyltransferase (NnNMT) | Nuciferine | N-methylation | acs.orgnih.gov |

Molecular Pharmacology and Preclinical Mechanistic Investigations of N Nornuciferine

In Vitro Cellular Mechanistic Studies

Apoptosis Induction in Cancer Cell Lines

(-)-N-nornuciferine has demonstrated the ability to induce apoptosis, or programmed cell death, in human non-small cell lung cancer A549 cells. sums.ac.irsums.ac.ir This process is crucial for eliminating cancerous cells and is a key target for many cancer therapies.

Research indicates that this compound's pro-apoptotic activity in A549 cells is linked to its ability to modulate microRNA expression. sums.ac.irsums.ac.ir Specifically, it has been shown to inhibit the expression of miR-361-3p. sums.ac.irsums.ac.ir MicroRNAs are small non-coding RNA molecules that play a significant role in regulating gene expression, and their dysregulation is often implicated in cancer development. The inhibition of miR-361-3p by this compound appears to be a critical step in initiating the apoptotic cascade in these cancer cells. sums.ac.irsums.ac.ir

The downstream effects of miR-361-3p inhibition by this compound involve the activation of specific intracellular signaling pathways. sums.ac.irsums.ac.ir Studies have revealed that this compound promotes the TRAF2/JNK signaling pathway. sums.ac.irsums.ac.ir TRAF2 (TNF receptor-associated factor 2) and JNK (c-Jun N-terminal kinase) are key proteins in a signaling cascade that can lead to apoptosis. nih.govmdpi.com The activation of this pathway, following the suppression of miR-361-3p, appears to be a central mechanism through which this compound exerts its apoptotic effects on A549 lung cancer cells. sums.ac.irsums.ac.ir

Effects on Cellular Viability and Proliferation

In addition to inducing apoptosis, this compound has been shown to significantly inhibit the viability and proliferation of A549 cancer cells in a concentration-dependent manner. sums.ac.irsums.ac.ir The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was calculated to be 8.641 μM for this compound in A549 cells. sums.ac.ir This inhibitory effect on cell growth is a crucial aspect of its potential anticancer properties.

Enzyme Inhibition Profiling

Cytochrome P450 Enzyme System Inhibition (e.g., CYP2D6)

This compound has been identified as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the CYP2D6 isoenzyme. targetmol.commedchemexpress.comglpbio.com The CYP enzymes are a superfamily of proteins that play a critical role in the metabolism of a wide variety of compounds, including drugs.

In vitro studies have demonstrated that this compound strongly and competitively inhibits CYP2D6 activity. targetmol.commedchemexpress.comglpbio.com The reported IC50 value for this inhibition is 3.76 μM, and the inhibition constant (Ki) is 2.34 μM. targetmol.commedchemexpress.comglpbio.comchemfaces.com In contrast, it shows weak or no inhibitory effects on other P450 isoenzymes such as CYP2C19, CYP3A4, CYP2E1, and CYP2C9. targetmol.comglpbio.combiocompare.com This selective inhibition of CYP2D6 suggests that this compound could potentially influence the metabolism of other drugs that are substrates for this enzyme.

Table 1: Inhibitory Activity of this compound on CYP2D6

| Parameter | Value (μM) | Reference |

| IC50 | 3.76 | targetmol.commedchemexpress.comglpbio.comchemfaces.com |

| Ki | 2.34 | targetmol.commedchemexpress.comglpbio.comchemfaces.com |

Implications for Metabolic Interactions

This compound has demonstrated significant and specific interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. Research has pinpointed this compound as a potent inhibitor of CYP2D6, a key enzyme in drug metabolism. medchemexpress.comglpbio.comchemfaces.com

Studies using human liver microsomes have shown that this compound strongly inhibits CYP2D6 activity, while exhibiting weak to no inhibitory effects on other major P450 isoenzymes such as CYP2C19, CYP3A4, CYP2E1, and CYP2C9. medchemexpress.comglpbio.comtargetmol.com The mechanism of this inhibition has been characterized as competitive. medchemexpress.comglpbio.com This specific and potent inhibition of CYP2D6 suggests that this compound has the potential to cause significant drug-drug interactions if co-administered with substances metabolized by this enzyme.

Neuropharmacological Mechanisms

This compound, a major alkaloid found in the leaves of Nelumbo nucifera (lotus), can cross the blood-brain barrier and exert effects on the central nervous system. frontiersin.orgnih.gov Its neuropharmacological actions are attributed to its interactions with various neurotransmitter systems and signaling pathways.

The sedative-hypnotic and anxiolytic effects observed with lotus (B1177795) leaf alkaloid fractions, which contain this compound, are believed to be mediated, in part, through the γ-aminobutyric acid (GABA) system. frontiersin.orgresearchgate.net The total alkaloid extract from lotus has been suggested to act as an allosteric activator at the GABA site on the GABA-A receptor, stimulating chloride channel opening. researchgate.net Some research has pointed to alkaloids like N-nornuciferine as having sedative effects on the central nervous system. researchgate.net Furthermore, network pharmacology studies have identified N-nornuciferine as a key bioactive ingredient potentially acting on the GABAergic synapse pathway to treat insomnia. researchgate.net

In addition to its effects on the GABAergic system, this compound has been evaluated for its activity on dopamine (B1211576) receptors. In one study, it was identified as a dopamine D1-receptor antagonist. nih.gov However, among eight alkaloids tested, it was the least potent D1 antagonist and was found to be inactive on D2 receptors. nih.gov

The interaction of this compound with serotonin (B10506) receptor signaling pathways has been a subject of investigation. One study reported that unlike its structural analog O-nornuciferine, this compound had no antagonist activity at the 5-HT2A receptor. nih.gov This lack of activity suggests a high degree of structural specificity for receptor binding within this class of alkaloids. nih.gov

Regarding second messenger systems, treatment with Nelumbo nucifera leaf extract, which contains this compound, has been shown to inhibit the phosphorylation of cyclic adenosine (B11128) monophosphate (cAMP) response element-binding (CREB) protein under both basal and stimulated conditions. cir-safety.org This suggests a potential mechanism for modulating neuronal gene expression and function.

Preclinical studies in rodent models have provided insights into the central effects of this compound. Pharmacokinetic analyses in rats confirmed that the compound rapidly crosses the blood-brain barrier following intravenous administration. frontiersin.orgnih.gov In vivo, this compound has been evaluated for its effects on locomotion, catalepsy, body temperature, and nociception. mdpi.com The ability to penetrate the central nervous system is a prerequisite for its observed neuropharmacological effects, such as sedation and anxiolysis. frontiersin.org

Metabolic Regulation Mechanisms

Beyond its direct interactions with metabolic enzymes, this compound is implicated in the broader regulation of metabolic pathways, particularly those related to lipid metabolism. These effects contribute to the traditional use of lotus leaf in managing hyperlipidemia. frontiersin.orgnih.gov

Transcriptome sequencing studies have been instrumental in elucidating the mechanisms behind the hypolipidemic effects of lotus alkaloids. Research using an alkaloid extraction from N. nucifera showed significant effects in models of hyperlipidemia. nih.govresearchgate.net The analysis of differentially expressed genes following treatment indicated that the alkaloids modulate lipid metabolism by altering the expression of key factors involved in several critical pathways. nih.govresearchgate.net These pathways include:

Bile Secretion: The modulation of genes involved in this pathway can affect cholesterol homeostasis and lipid absorption. nih.govresearchgate.net

Glycerolipid Metabolism: This pathway is central to the synthesis and breakdown of triglycerides and other glycerolipids, directly impacting lipid storage. nih.govresearchgate.net

Sphingolipid Metabolism: Sphingolipids are not only structural components of cell membranes but also act as signaling molecules in various cellular processes, including those that regulate metabolism. nih.govresearchgate.netnih.gov

The collective evidence suggests that the lipid-lowering effects of lotus alkaloids, including this compound, are achieved through a multi-target mechanism involving the regulation of genes central to lipid and cholesterol metabolism. nih.govresearchgate.net

Mentioned Compounds

Interactions with Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

While direct and specific investigations into the interaction of this compound with Peroxisome Proliferator-Activated Receptor (PPAR) signaling are limited in the current scientific literature, evidence from studies on related compounds and extracts of Nelumbo nucifera (lotus) suggests a potential modulatory role. The PPAR family of nuclear receptors, comprising three subtypes (PPARα, PPARβ/δ, and PPARγ), are crucial regulators of lipid metabolism, inflammation, and cellular differentiation. nih.govwikipedia.orguniprot.org

Research on alkaloid extracts from Nelumbo nucifera, which contain N-nornuciferine among other bioactive alkaloids, has indicated that their hypolipidemic effects are associated with the PPAR signaling pathway. researchgate.net A study analyzing the impact of O-nornuciferine and a total alkaloid extract from N. nucifera on hyperlipidemic HepG2 cells revealed that the treatment modulated the expression of numerous key genes involved in lipid metabolism. researchgate.net Enrichment analysis of the differentially expressed genes pointed towards the involvement of the PPAR signaling pathway, among others. researchgate.net This suggests that the lipid-lowering effects of lotus alkaloids may be, at least in part, mediated through the regulation of PPAR-targeted genes. researchgate.net

Furthermore, studies on nuciferine (B1677029), a structurally similar aporphine (B1220529) alkaloid also found in Nelumbo nucifera, have demonstrated direct interactions with PPARs. One investigation showed that nuciferine can activate both PPARα and PPARγ in a dose-dependent manner. nih.gov This activation was linked to the anti-inflammatory effects of nuciferine in LPS-induced RAW264.7 macrophages. nih.gov Given the structural similarity between nuciferine and this compound, it is plausible that this compound may also exhibit activity at PPARs, contributing to the reported anti-inflammatory and metabolic effects of lotus leaf extracts. nih.govresearchgate.net However, without direct experimental evidence, the specific interactions and the nature of this compound as a potential agonist or antagonist of PPAR isoforms remain to be elucidated.

A network pharmacology study also identified PPAR as a significant target for the components of lotus leaf in the context of inflammatory diarrhea, with key alkaloids like nuciferine and O-nornuciferine showing interactions with this pathway. nih.gov While this provides a strong rationale for the involvement of the PPAR pathway in the pharmacological effects of lotus alkaloids, further research is necessary to specifically delineate the role of this compound in modulating PPAR signaling and its downstream effects on gene expression related to metabolism and inflammation.

Other Reported Biological Activities and Their Molecular Basis

Beyond its potential interaction with PPAR signaling, this compound has been investigated for a range of other biological activities, with preclinical studies beginning to uncover the molecular mechanisms underlying these effects.

Anticancer Activity

Recent research has highlighted the pro-apoptotic potential of N-nornuciferine in cancer cells. A study focusing on human non-small cell lung cancer A549 cells demonstrated that N-nornuciferine could significantly inhibit cell viability and promote apoptosis. sums.ac.irsums.ac.ir The investigation into its mechanism of action revealed that N-nornuciferine exerts its anticancer effects by inhibiting the expression of microRNA-361-3p (miR-361-3p). sums.ac.irsums.ac.ir This inhibition subsequently leads to the promotion of the TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade involved in the regulation of apoptosis. sums.ac.irsums.ac.ir The half-maximal inhibitory concentration (IC50) for this effect was calculated to be 8.641 μM. sums.ac.ir These findings provide a basis for the potential development of N-nornuciferine as a therapeutic agent for certain types of cancer. sums.ac.irsums.ac.ir

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as a potent inhibitor of cytochrome P450 enzymes, which are critical for the metabolism of a wide range of drugs and endogenous compounds. medchemexpress.com Specifically, N-nornuciferine demonstrates strong inhibitory activity against CYP2D6, a key enzyme in drug metabolism. medchemexpress.com Studies have shown that it competitively inhibits the O-demethylation of dextromethorphan, a reaction catalyzed by CYP2D6, with a reported inhibitory constant (Ki) of 2.34 μM and an IC50 value of 3.76 μM. medchemexpress.com In contrast, it exhibits weak or no inhibitory effects on other major P450 isoforms, including CYP2C19, CYP3A4, CYP2E1, and CYP2C9, indicating a degree of selectivity in its action. medchemexpress.comtargetmol.com This specific inhibition of CYP2D6 suggests that this compound could be involved in drug-drug interactions when co-administered with medications metabolized by this enzyme.

Neuroprotective, Anti-inflammatory, and Other Activities

A broader body of research on Nelumbo nucifera extracts and their constituent alkaloids points to several other potential therapeutic applications for this compound. These extracts have been reported to possess neuroprotective, anti-inflammatory, antioxidant, antidiabetic, and anti-HIV properties. nih.govontosight.aiacs.orgtaylorandfrancis.combanglajol.info The anti-inflammatory effects of lotus alkaloids are thought to be mediated, in part, through the inhibition of pro-inflammatory cytokines. researchgate.netontosight.ai The neuroprotective effects are suggested to involve various mechanisms, including the modulation of neurotransmitter systems. banglajol.info While these studies provide a foundation for the potential bioactivities of this compound, further research is required to isolate its specific contributions and elucidate the precise molecular pathways involved.

Structure Activity Relationship Sar Studies of N Nornuciferine

Impact of Stereochemistry on Biological Activity

The stereochemistry of aporphine (B1220529) alkaloids is a critical determinant of their pharmacological activity. (-)-N-nornuciferine possesses a chiral center at the C6a position of its tetracyclic core, which is designated as the (R)-configuration in the case of the naturally occurring levorotatory (-) enantiomer. This specific spatial arrangement is essential for its interaction with various receptors.

Research on aporphine alkaloids has consistently demonstrated that the C6a(R) configuration is a crucial feature for significant dopaminergic activity. While direct comparative studies on the enantiomers of N-nornuciferine are not extensively detailed in the available literature, the established SAR for the broader class of aporphine alkaloids strongly suggests that the (R)-enantiomer is the more biologically active form at dopamine (B1211576) receptors. The opposing pharmacological effects often observed between (R) and (S) enantiomers of other aporphine alkaloids underscore the stereoselectivity of their biological targets. For instance, in some aporphines, one enantiomer may act as an agonist while the other is an antagonist at the same receptor. This highlights the precise three-dimensional fit required for effective ligand-receptor binding, where the stereochemistry at C6a dictates the orientation of the molecule within the receptor's binding pocket.

Essential Structural Moieties for Pharmacological Efficacy and Target Interactions

The biological activity of this compound is not solely dependent on its stereochemistry but also on the interplay of its key structural components. The aporphine scaffold, a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core, provides the fundamental framework for receptor interaction. The specific functional groups attached to this core, namely the secondary amine (N-H) at the nitrogen position and the methoxy (B1213986) groups at carbons C1 and C2, are pivotal in modulating the compound's pharmacological profile.

The presence of a hydrogen atom on the nitrogen (an N-H moiety) in this compound, as opposed to a methyl group (N-CH3) found in its close analog nuciferine (B1677029), has a profound impact on its activity. Studies comparing the two have revealed that this seemingly minor difference significantly alters receptor binding affinities. For example, the N-H group in N-nornuciferine is associated with a marked decrease in potency at certain dopamine and serotonin (B10506) receptors compared to the N-methylated nuciferine.

Comparative Studies with Nuciferine and Other Aporphine Alkaloids

Comparative studies of this compound with its N-methylated counterpart, nuciferine, and other related aporphine alkaloids provide valuable insights into the SAR of this class of compounds. These studies often focus on their interactions with dopamine and serotonin receptors, which are key targets for antipsychotic and other CNS-active drugs.

A significant finding from these comparative analyses is the diminished antagonist activity of N-nornuciferine at dopamine D1 and D2 receptors compared to nuciferine (also referred to as O-nornuciferine in some literature). While nuciferine acts as a potent antagonist at both D1 and D2 receptors, N-nornuciferine shows only moderate antagonism at D1 receptors and is inactive at D2 receptors. researchgate.net A similar trend is observed for serotonin receptors, where nuciferine exhibits antagonist activity at the 5-HT2A receptor, while N-nornuciferine is inactive. researchgate.net

This stark difference in activity underscores the critical role of the N-methyl group in nuciferine for potent receptor antagonism. The presence of the methyl group likely enhances the affinity and/or efficacy of the molecule at these receptors. The data from these comparative studies clearly indicate that N-demethylation, which converts nuciferine to N-nornuciferine, leads to a significant reduction in its activity at these specific G protein-coupled receptors.

Interactive Data Table: Comparative Receptor Activity of N-nornuciferine and Nuciferine

| Compound | Dopamine D1 Receptor Activity | Dopamine D2 Receptor Activity | Serotonin 5-HT2A Receptor Activity |

| This compound | Moderate Antagonist | Inactive | Inactive |

| Nuciferine | Potent Antagonist | Potent Antagonist | Antagonist |

Advanced Analytical Methodologies for N Nornuciferine Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating (-)-N-nornuciferine from other related alkaloids and matrix components. The choice of method depends on the complexity of the sample, the required resolution, and the analytical throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of aporphine (B1220529) alkaloids, including this compound. The method's versatility allows for the optimization of various parameters to achieve efficient separation.

A common approach involves using a reversed-phase C18 column. For instance, a Discovery C18 column (25 cm × 4.6 mm, 5 μm) has been successfully employed for the analysis of crude extracts from Nelumbo nucifera leaves mdpi.com. The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile), water, and modifiers such as triethylamine and acetic acid to improve peak shape and resolution mdpi.com. A method for the simultaneous analysis of N-nornuciferine, O-nornuciferine, nuciferine (B1677029), and roemerine utilized a Shimadzu VP-ODS column with a gradient solvent system of 0.1% triethylamine aqueous solution and acetonitrile researchgate.net.

| Parameter | HPLC Method 1 mdpi.com | HPLC Method 2 researchgate.net | HPLC Method 3 nih.gov |

| Stationary Phase | Discovery C18 (25 cm × 4.6 mm, 5 μm) | Shimadzu VP-ODS | Eclipse plus C18 (4.6 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (55:44:1:0.15, v/v/v/v) | 0.1% Triethylamine (aqueous) - Acetonitrile (gradient) | Acetonitrile (A) and 0.1% Formic Acid (aqueous) (B) (gradient) |

| Flow Rate | 1.0 mL/min | Not specified | 0.3 mL/min |

| Detection | UV at 270 nm | Photodiode Array Detection (DAD) and ESI-MS | MS/MS |

This table presents data from different research findings for illustrative purposes.

Ultra-High Performance Liquid Chromatography (UHPLC), often referred to as UPLC, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These improvements are due to the use of columns with smaller particle sizes (typically under 2 μm).

In the analysis of this compound and related alkaloids, UHPLC is often coupled with high-resolution mass spectrometry. A study on the pharmacokinetics of nuciferine and N-nornuciferine utilized a Thermo Syncronis C18 column (2.1 × 50 mm, 1.7 μm) frontiersin.org. The mobile phase consisted of acetonitrile and water containing 0.05% triethylamine, with a gradient elution at a flow rate of 0.4 mL/min frontiersin.org. This method achieved complete separation of N-nornuciferine and nuciferine with retention times of 1.5 and 2.4 minutes, respectively frontiersin.org. Another application used a Kinetex C18 column (2.1 × 100.0 mm, 2.6 µm) at 50 ºC with a linear gradient of water and acetonitrile, both buffered with 20 mM of formic acid, for the dereplication of aporphine alkaloids scielo.br.

| Parameter | UHPLC Method 1 frontiersin.org | UHPLC Method 2 scielo.br | UHPLC Method 3 nih.govnih.gov |

| Stationary Phase | Thermo Syncronis C18 (2.1 × 50 mm, 1.7 μm) | Kinetex C18 (2.1 × 100.0 mm, 2.6 µm) | Thermo Scientific Hypersil GOLD aQ C18 (100 mm × 2.1 mm, 1.9 μm) |

| Mobile Phase | Acetonitrile and Water with 0.05% Triethylamine (gradient) | Water and Acetonitrile with 20 mM Formic Acid (gradient) | Not specified |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | Not specified |

| Column Temperature | 30°C | 50°C | Not specified |

| Detection | Photodiode Array (PDA) at 270 nm | High-Resolution ESI-MS/MS | Q-Exactive-Orbitrap/MS |

This table presents data from different research findings for illustrative purposes.

Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electrolyte-filled capillary under an electric field. A non-aqueous CE (NACE) method has been developed for the determination of major alkaloids in Nelumbo nucifera leaves, including (-)-nornuciferine nih.gov.

The optimal conditions for this separation were found to be a buffer solution of 100 mM ammonium acetate in a mixture of methanol, acetonitrile, and water, containing 0.6% acetic acid. The analysis was performed with an applied voltage of 25 kV at a temperature of 30°C, with UV detection at 225 nm, allowing for an analysis time of just 15 minutes nih.gov. This CE method can also be coupled with mass spectrometry (CE-MS) for enhanced identification of alkaloids nih.gov.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. Its high sensitivity and specificity allow for the detection of trace amounts of the compound in complex samples.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like alkaloids. When coupled with tandem mass spectrometry (MS/MS), it provides excellent selectivity and sensitivity for quantification.

In ESI-MS/MS, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is utilized in multiple reaction monitoring (MRM) for highly selective quantification researchgate.net. For example, an HPLC-ESI-MS method was developed for the analysis of N-nornuciferine and other alkaloids in Nelumbo nucifera leaves researchgate.net. The analysis is typically performed in positive ionization mode nih.govresearchgate.net. General ESI-MS/MS parameters include a nebulizer pressure of around 40 psi, a drying gas flow rate of 9 L/min at 300°C, and a capillary voltage of 4.5 kV mdpi.comsemanticscholar.org.

Quadrupole Time-of-Flight (Q-Tof) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, providing high-resolution and accurate mass measurements. This capability is crucial for confirming the elemental composition of this compound and its fragments, aiding in its unambiguous identification.

An Ultra Performance Liquid Chromatography with Quadrupole Time-of-flight Mass Spectrometry (UPLC-Q-Tof-MS) method has been applied to systematically identify major alkaloids in plant extracts nih.gov. In such analyses, the scan range is typically set from 50 to 1200 Da in positive ion mode nih.gov. The high mass accuracy of Q-Tof instruments allows for the determination of molecular formulas from the measured mass-to-charge ratio nih.govfrontiersin.org. For this compound (molecular formula C₁₈H₁₉NO₂), the expected protonated molecule [M+H]⁺ has a precursor m/z of 282.149 nih.gov.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Instrument |

| 282.149 | 251.107285 | 100 | qTof |

| 282.149 | 219.080963 | 33.96 | qTof |

| 282.149 | 252.110031 | 15.77 | qTof |

| 282.149 | 191.086121 | 10.13 | qTof |

| 282.149 | 220.083832 | 6.30 | qTof |

This table shows experimental LC-MS/MS fragmentation data for the [M+H]⁺ ion of this compound from a qTof instrument. nih.gov

Sample Preparation and Extraction Techniques for Complex Biological Matrices and Plant Extracts

The accurate analysis and quantification of this compound in research settings are critically dependent on the initial sample preparation and extraction stages. These processes are designed to isolate the target analyte from complex sample matrices, remove interfering substances, and concentrate the compound to a level suitable for detection by analytical instrumentation. The choice of technique varies significantly depending on the nature of the source material, whether it be plant tissues or biological fluids.

Extraction from Plant Matrices

This compound is predominantly extracted from the leaves of the lotus (B1177795) plant (Nelumbo nucifera). researchgate.netmaxwellsci.comresearchgate.net A variety of methods, ranging from traditional solvent-based techniques to modern, technologically advanced approaches, have been developed to optimize the yield and purity of the extracted alkaloids.

Conventional Extraction Methods

Heat Reflux Extraction (HRE): This is a traditional method that uses a solvent, heat, and a condenser to extract active compounds. researchgate.net Studies have shown that a "reflux in methanol" approach can yield the highest recovery of benzylisoquinoline alkaloids (BIAs) from lotus flowers. researchgate.netmaxapress.com Pre-treating lotus leaves with a 10% ammonia water solution before extraction has been found to significantly increase the nuciferine yield by twofold compared to non-basified leaves. researchgate.netmaxapress.com

Acid-Ethanol Extraction (AEE): This method involves soaking and extracting dried, powdered lotus leaves in ethanol containing a small percentage of acid, such as hydrochloric acid. maxwellsci.com The extract is then filtered, neutralized, and further processed to isolate the alkaloids. maxwellsci.com

Modern Extraction Techniques

Modern techniques offer improvements in efficiency, extraction time, and solvent consumption.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances the release of intracellular compounds into the solvent. rifst.ac.irresearchgate.net Compared to other methods like AEE and MAE, UAE has demonstrated the highest extraction ratio for nuciferine (97.05%) under optimized conditions. maxwellsci.commaxwellsci.com The effectiveness of UAE can be further improved by using enzymes like cellulase, which breaks down the plant cell wall. researchgate.net One study found that adding cellulase increased the nuciferine extraction rate from 0.010% to 0.034%. researchgate.net Key parameters for UAE include solvent type (ethanol is common), temperature, power, and duration. maxwellsci.comresearchgate.net For instance, an optimal nuciferine yield was achieved with 74% ethanol, a 26:1 solvent-to-material ratio, and an 82-minute extraction time. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process. sysrevpharm.org This method significantly reduces extraction time, often from hours to minutes, and can enhance extraction efficiency. sysrevpharm.orgnih.gov The use of ionic liquids as solvents in MAE (ILMAE) has been shown to be more efficient than regular MAE and conventional HRE, increasing yields by 0.9-43.7% while shortening the extraction time from 2 hours to just 2 minutes. nih.gov Parameters such as irradiation power, time, and solid-liquid ratio are optimized to maximize yield. nih.gov Coupling MAE with Solid Phase Microextraction (SPME) can further enrich the concentration of target alkaloids, increasing the concentration of N-nornuciferine by 5 times. researchgate.net

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (S-CO2), as the extraction solvent. maxapress.com SFE is considered a "green" technology because it is quicker, more efficient, and avoids residual organic solvents. researchgate.net While S-CO2 is effective for non-polar compounds, its polarity can be increased by adding modifiers like methanol or ethanol, enabling the extraction of more polar compounds like alkaloids. researchgate.netmaxapress.com The highest nuciferine yield (325.54 μg/g) from lotus leaves was obtained using SFE with specific conditions of time, temperature, pressure, and a modifier. researchgate.net

The following table summarizes and compares various methods for extracting alkaloids from Nelumbo nucifera.

| Extraction Method | Key Parameters/Solvents | Advantages | Notable Findings | Reference |

|---|---|---|---|---|

| Heat Reflux Extraction (HRE) | Methanol; Pre-basification with 10% ammonia water | High recovery for certain alkaloids | "Reflux in methanol" resulted in the highest BIA recovery from lotus flowers. Pre-basification doubled nuciferine yield. | researchgate.netmaxapress.com |

| Ultrasonic-Assisted Extraction (UAE) | 74% Ethanol; 26:1 solvent-to-material ratio; 82 min extraction time | High extraction ratio (97.05%), can be enhanced with enzymes | Addition of cellulase increased nuciferine extraction rate from 0.010% to 0.034%. | researchgate.netmaxwellsci.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Ionic liquids (e.g., 1.0M [C6MIM]Br); Ethanol | Rapid (2 min vs 2 hrs), highly efficient, reduced solvent use | Ionic liquid-based MAE showed 0.9-43.7% higher efficiency than conventional methods. | nih.gov |

| MAE with Solid Phase Microextraction (SPME) | Coupled technique for extraction and enrichment | Significantly increases analyte concentration | Concentration of N-nornuciferine was increased 5-fold. | researchgate.net |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with methanol/diethylamine modifier; 70°C; 30 MPa | Green technology, fast, efficient, no organic solvent residue | Achieved a high nuciferine yield of 325.54 μg/g from lotus leaves. | researchgate.net |

Extraction from Complex Biological Matrices

Analyzing this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. nih.govnih.gov The primary challenge is the presence of endogenous components like proteins, lipids, and salts, which can interfere with analysis. researchgate.netnih.gov Therefore, robust sample preparation is crucial to ensure accuracy and reproducibility. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.netnih.gov

Protein Precipitation (PPT): This is often the first step in preparing plasma or serum samples. nih.gov It involves adding a miscible organic solvent, such as methanol or acetonitrile, to the sample to denature and precipitate the abundant proteins. nih.gov After centrifugation, the clear supernatant containing the analyte can be further processed or directly analyzed. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., ethyl acetate, diethyl ether). orientjchem.orgarborassays.commdpi.com The analyte partitions into the organic phase, leaving interfering substances behind in the aqueous phase. orientjchem.org This method is effective for removing inorganic salts and can be adapted for various sample types. agilent.com

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can be easily automated. nih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte of interest is retained on the adsorbent while impurities are washed away. nih.gov The purified analyte is then eluted with a small volume of a different solvent. nih.gov For the analysis of N-nornuciferine in rat plasma, a method involving extraction from an alkaloid fraction of lotus leaves was used, where the extract was loaded onto a resin column, washed, and then the alkaloids were eluted using 95% ethanol containing 0.1% ammonia. nih.gov

The table below outlines common sample preparation techniques for biological matrices.

| Technique | Principle | Application/Advantages | Considerations | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using organic solvents like methanol or acetonitrile. | Simple, fast first step for plasma/serum cleanup. Good repeatability. | Less selective; supernatant may still contain other interferences. | nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitions into an immiscible organic solvent based on solubility. | Effectively removes inorganic salts and lipids. Flexible for various samples. | Can be labor-intensive and difficult to automate. Emulsion formation can be an issue. | orientjchem.orgagilent.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away, followed by elution. | High selectivity, reproducible, easily automated for high-throughput analysis. | Requires method development to select the appropriate sorbent and solvents. | nih.govnih.gov |

Computational and Systems Biology Approaches in N Nornuciferine Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (-)-N-nornuciferine, and a target protein at the atomic level.

Molecular docking studies have been employed to predict the binding affinities and interaction modes of this compound with various protein targets. These studies computationally place the this compound molecule into the binding site of a protein and score the interaction. For instance, research has shown that this compound can interact with enzymes that are significant in metabolic and inflammatory processes. cas.cnnih.gov Studies have identified its potential to bind to targets such as α-glucosidase, pancreatic lipase, and cyclooxygenase-2 (COX-2). cas.cnnih.gov One study investigating the anti-obesity potential of compounds from Nelumbo nucifera leaves identified peroxisome proliferator-activated receptor gamma (PPARG) as a target for n-nornuciferine, with molecular docking revealing interactions with residues such as LEU481, LEU485, LEU493, and LEU497. nih.gov Another study focused on breast cancer research identified potential interactions with targets like the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase 8 (MAPK8), and Janus Kinase 2 (JAK2). innovareacademics.inresearchgate.net Furthermore, this compound has been shown to be a significant inhibitor of the cytochrome P450 enzyme CYP2D6. medchemexpress.combiocat.com

Table 1: Predicted Protein-Ligand Interactions for this compound from Molecular Docking Studies

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Relevance |

|---|---|---|---|

| PPARG | -6.7 | LEU481, LEU485, LEU493, LEU497 | Anti-obesity |

| Pancreatic Lipase | Not specified | Not specified | Hypolipidemic |

| α-Glucosidase | Not specified | Not specified | Hypoglycemic |

| COX-2 | Not specified | Not specified | Anti-inflammatory |

| CYP2D6 | Not specified | Not specified | Drug metabolism |

This table is generated based on data from multiple sources. cas.cnnih.govnih.govmedchemexpress.combiocat.com

A significant application of molecular docking and dynamics simulations has been in the study of the biosynthesis of related alkaloids. In Nelumbo nucifera, this compound is a precursor to nuciferine (B1677029), a reaction catalyzed by the enzyme N-methyltransferase (NnNMT). acs.orgnih.gov Computational studies have been instrumental in understanding this enzymatic process. Molecular docking and subsequent MD simulations have been used to model the binding of this compound to the active site of NnNMT. acs.orgnih.gov These simulations have successfully identified key amino acid residues that are crucial for the enzyme's catalytic activity. acs.orgnih.gov

Table 2: Key Amino Acid Residues in NnNMT for this compound Binding and Nuciferine Synthesis

| Residue | Role in Enzyme Activity |

|---|---|

| Y98 | Crucial for activity |

| H208 | Crucial for activity |

| F256 | Crucial for activity |

| Y81 | Crucial for activity |

| F329 | Crucial for activity |

| G260 | Crucial for activity |

| P76 | Crucial for activity |

| H80 | Crucial for activity |

This table is based on findings from protein engineering studies guided by molecular docking and dynamic simulations. acs.orgnih.gov

Network Pharmacology Analysis for Multi-Target Prediction

Network pharmacology is a systems biology approach that investigates the complex interactions between drug molecules, their multiple protein targets, and the associated biological pathways. This method has been applied to study the potential mechanisms of action of this compound, often as part of a complex herbal extract.

Transcriptomic and Proteomic Profiling in Response to this compound

Transcriptomics and proteomics are large-scale studies of gene expression (RNA transcripts) and protein populations, respectively, within a biological sample. These "omics" technologies can reveal how a compound like this compound affects cellular processes at a global level.

Transcriptomic analyses have been performed to understand the biosynthesis of aporphine (B1220529) alkaloids, including this compound, in Nelumbo nucifera. mdpi.comnih.gov These studies have identified genes encoding enzymes involved in the alkaloid biosynthetic pathway. nih.gov In one study, transcriptomic sequencing of HepG2 cells treated with a N. nucifera alkaloid extract revealed 158 differentially expressed genes (DEGs). nih.gov The enrichment analysis of these DEGs indicated that the hypolipidemic effect was associated with the regulation of genes involved in bile secretion, glycerolipid metabolism, sphingolipid metabolism, and the PPAR signaling pathway. nih.gov

While direct proteomic studies focusing solely on the effects of this compound are limited, broader proteomic analyses of Nelumbo nucifera have been conducted to understand various biological processes, such as seed development. mdpi.com These studies provide a foundation for future investigations into the specific protein-level changes induced by this compound.

Future Research Directions and Translational Perspectives for N Nornuciferine

Further Elucidation of Undefined Biosynthetic Steps and Regulatory Networks

The biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), including (-)-N-nornuciferine, in N. nucifera is a complex process that is not yet fully understood. nih.govacs.orgmaxapress.com While the general upstream pathway involving enzymes such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and coclaurine (B195748) N-methyltransferase (CNMT) is proposed, several key steps leading specifically to the aporphine (B1220529) scaffold of this compound remain undefined. nih.govacs.org

Undefined Biosynthetic Steps: Significant questions persist regarding the later stages of the pathway. Structural analyses of the aporphine alkaloids present in lotus (B1177795) suggest they are derived from intermediates like corytuberine (B190840) through processes such as oxidation, dehydroxylation, and demethylation. frontiersin.org However, the specific enzymes—oxidoreductases, methyltransferases, and demethylases—responsible for these final modifications have not been conclusively identified. frontiersin.org For example, the conversion of the proaporphine alkaloid pronuciferine (B1678250) to nuciferine (B1677029), a closely related compound to N-nornuciferine, is thought to occur via a dehydration reaction, but the enzyme catalyzing this step remains elusive. biorxiv.org Furthermore, there is debate about the very first committed step; unlike the enzyme-catalyzed (S)-norcoclaurine formation in many other plants, evidence suggests that in lotus, a non-enzymatic, spontaneous Pictet-Spengler condensation may occur, producing a racemic mixture of norcoclaurine. scholaris.ca This highlights a fundamental divergence in the BIA pathway in lotus compared to well-studied species like opium poppy.

Regulatory Networks: The production of this compound is tightly controlled by complex regulatory networks that respond to developmental cues and environmental stresses. nih.gov Research has identified that transcription factors (TFs) from the WRKY family, such as NnWRKY70a and NnWRKY70b, play a positive regulatory role. frontiersin.org The expression of these TFs is induced by jasmonic acid and mechanical wounding, correlating with an increase in BIA accumulation. nih.govfrontiersin.org This suggests a role for these alkaloids in plant defense. However, the complete regulatory cascade is far from understood. While WRKY TFs are clearly involved, the interplay with other major TF families known to regulate alkaloid biosynthesis in other plants, such as MYB and bHLH, has not been fully explored in lotus. nih.gov Unraveling how these different TFs are coordinated to control the spatial and temporal expression of biosynthetic genes is a critical area for future investigation.

Future research should focus on the functional characterization of candidate genes, particularly cytochrome P450 enzymes and methyltransferases identified through transcriptomic analyses, to fill the gaps in the late stages of the pathway. frontiersin.orghelsinki.fi Advanced techniques like chemoproteomics could also be employed to identify enzymes that interact with specific biosynthetic intermediates. nih.gov Elucidating these unknown enzymatic steps and the hierarchical transcription factor networks that regulate them is essential for any future metabolic engineering efforts aimed at enhancing the production of this compound or related compounds.

| Enzyme/Regulator Class | Proposed/Known Function | Area for Further Research | References |

| Norcoclaurine Synthase (NCS) | Catalyzes the first committed step in BIA biosynthesis. | Confirmation of its role in lotus; possibility of non-enzymatic reaction or unique stereospecificity. | nih.govscholaris.camaxapress.com |

| O-Methyltransferases (OMTs) | Catalyze methylation at various positions on the BIA scaffold. | Identification of specific OMTs in late-stage modifications leading to N-nornuciferine. | frontiersin.orgoup.com |

| Cytochrome P450s (e.g., CYP80G2) | Catalyze C-C phenol (B47542) coupling to form the aporphine ring. | Identification of P450s responsible for dehydroxylation and other late-stage modifications. | nih.govacs.org |

| Dehydratase (Unknown) | Proposed to convert pronuciferine to nuciferine. | Identification and characterization of the enzyme responsible for this dehydration step. | biorxiv.org |

| WRKY Transcription Factors | Positively regulate BIA biosynthetic genes in response to stress. | Elucidation of the full regulatory network, including upstream signals and downstream targets. | nih.govnih.govfrontiersin.org |

Comprehensive Identification of Novel Molecular Targets

The current understanding of the molecular targets of this compound is limited, presenting a significant opportunity for future pharmacological research. Identifying the specific proteins, receptors, and enzymes with which this compound interacts is crucial for elucidating its mechanisms of action and exploring its full therapeutic potential.

Initial studies have shown that this compound is a potent inhibitor of the human cytochrome P450 enzyme CYP2D6. It acts as a competitive inhibitor with a reported Ki value of approximately 2.34 µM. medchemexpress.com This finding is significant for predicting potential drug-drug interactions but also opens avenues to investigate its effects on the metabolism of endogenous and xenobiotic compounds.

Beyond its effects on metabolic enzymes, research points toward its activity in the central nervous system (CNS). Studies on related aporphine alkaloids and extracts containing N-nornuciferine suggest interactions with monoaminergic systems. For instance, some aporphine alkaloids have been shown to produce antidepressant-like effects, possibly through a generalized increase in the turnover of monoamine neurotransmitters. While direct evidence for this compound is sparse, these findings provide a strong rationale for investigating its affinity and functional activity at dopamine (B1211576) and serotonin (B10506) receptors, which are well-established targets for aporphine alkaloids.

Network pharmacology, a computational approach, has started to predict potential targets. A study investigating the anti-breast cancer potential of aporphine alkaloids from Nelumbo nucifera, including nornuciferine (B1219462), identified several potential hub targets. These include key proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase 8 (MAPK8), and Janus Kinase 2 (JAK2). Molecular docking simulations suggested that nornuciferine could bind to these protein targets. However, these computational predictions require experimental validation through binding assays and functional studies to confirm them as direct molecular targets.

Future research should employ a multi-pronged approach to comprehensively map the target landscape of this compound. This includes:

Affinity-based screening: Utilizing techniques like affinity chromatography and chemical proteomics to pull down binding partners from cell lysates.

Broad receptor profiling: Screening the compound against large panels of receptors, ion channels, and enzymes to identify primary targets and off-target activities.

Validation of computational hits: Experimentally confirming the interactions predicted by network pharmacology and molecular docking studies using methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based functional assays.

Discovering novel, high-affinity molecular targets will be instrumental in guiding future preclinical studies and developing a deeper understanding of the pharmacological profile of this compound.

| Potential Target Class | Specific Example(s) | Supporting Evidence/Rationale | Future Work |

| Metabolic Enzymes | Cytochrome P450 2D6 (CYP2D6) | Confirmed competitive inhibitor. | Investigate inhibition of other CYPs; explore in vivo metabolic consequences. |